N-Desmethyl Netupitant

Pharmacokinetics Metabolism CYP3A4

N-Desmethyl Netupitant is the primary circulating active NK1 antagonist metabolite (M1) required for ANDA bioequivalence studies of fosnetupitant. Unlike generic NK1 metabolites, this certified reference standard (≥98%) is structurally identical to the analyte specified in FDA/EMA guidance, enabling compliant LC-MS/MS method validation, CYP3A4 DDI risk assessment, and N-demethylation impurity monitoring in API QC. Substitution is scientifically invalid; secure this fully characterized, achiral compound with documented traceability to USP/EP standards for regulatory submissions.

Molecular Formula C29H30F6N4O
Molecular Weight 564.6 g/mol
CAS No. 290296-72-9
Cat. No. B1353944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Netupitant
CAS290296-72-9
Molecular FormulaC29H30F6N4O
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4
InChIInChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3
InChIKeySRVSDBHUBFLSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Netupitant (CAS 290296-72-9) for Bioanalysis and Metabolism Studies: Procurement Baseline


N-Desmethyl Netupitant (CAS 290296-72-9) is the primary pharmacologically active N-demethylated metabolite of the FDA-approved antiemetic drug Netupitant, a selective neurokinin-1 (NK1) receptor antagonist [1]. With a molecular formula of C29H30F6N4O and molecular weight of 564.57 g/mol, this compound is achiral and retains potent NK1 receptor antagonist activity [2]. It is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of fosnetupitant [3].

N-Desmethyl Netupitant: Why In-Class NK1 Antagonist Metabolites Are Not Interchangeable Reference Materials


While several NK1 receptor antagonists exist (e.g., Aprepitant, Rolapitant, and parent Netupitant), their metabolite profiles are chemically distinct and cannot be interchanged in analytical workflows [1]. N-Desmethyl Netupitant is uniquely identified as Netupitant Metabolite M1—the primary circulating active metabolite responsible for the prolonged antiemetic efficacy of Netupitant-containing regimens [2]. Procurement of generic 'NK1 antagonist metabolites' is invalid for method validation, as regulatory guidances require impurity and metabolite reference standards to be structurally identical to the specific analyte being quantified [3]. The compound's specific CYP3A4 inhibitory activity, which differs from that of parent Netupitant and other in-class metabolites, further precludes substitution in drug-drug interaction studies [4].

N-Desmethyl Netupitant: Quantitative Differentiation Evidence for Analytical and Bioanalytical Procurement


Pharmacokinetic Differentiation: Metabolite M1 Exhibits Sustained Exposure Distinct from Parent Netupitant

N-Desmethyl Netupitant (M1) is the primary pharmacologically active circulating metabolite that confers prolonged NK1 receptor antagonism beyond the parent drug's elimination phase [1]. While Netupitant exhibits a half-life of approximately 80 hours, M1 contributes to sustained plasma concentrations that enable single-dose administration per chemotherapy cycle [1]. The clinical differentiation is quantified by the drug-drug interaction potential: co-administration of Netupitant 300 mg (which generates M1 in vivo) with midazolam results in a 126% increase in midazolam AUC and a 36% increase in Cmax due to CYP3A4 inhibition by both parent and desmethyl metabolite [2].

Pharmacokinetics Metabolism CYP3A4 Drug-Drug Interaction

Purity Specification Comparison: Vendor-Supplied N-Desmethyl Netupitant ≥98% (HPLC) for Regulatory-Grade Method Validation

Commercially available N-Desmethyl Netupitant reference standards are supplied with purity specifications of ≥98% as determined by HPLC [1], with alternative vendor specifications at 95% minimum purity . This purity grade meets or exceeds ICH Q3A/Q3B requirements for impurity reference standards used in ANDA submissions and commercial release testing [2]. In contrast, generic research-grade NK1 antagonist metabolites lacking certificate of analysis (CoA) documentation cannot support regulatory filings, as they fail to meet traceability requirements for pharmacopeial standards (USP or EP) [3].

Analytical Chemistry Reference Standards Method Validation Quality Control

Deuterated Internal Standard Differentiation: N-Desmethyl Netupitant-d6 Enables Precise LC-MS/MS Quantification with Reduced Matrix Effects

For quantitative bioanalysis, N-Desmethyl Netupitant-d6 (CAS 2070015-21-1) serves as the stable isotope-labeled internal standard, exhibiting a mass shift of +6 Da relative to the unlabeled analyte . This deuterated analog co-elutes identically with native N-Desmethyl Netupitant under reversed-phase LC conditions, correcting for ion suppression/enhancement matrix effects that can exceed 30% in plasma samples [1]. Alternative non-isotopic internal standards (e.g., structural analogs such as Aprepitant or parent Netupitant) fail to co-elute identically, introducing quantification bias in bioanalytical method validation per FDA guidance [2].

Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

Solubility Parameter Differentiation: DMSO Solubility ≥10 mM Enables In Vitro Pharmacology Assays

N-Desmethyl Netupitant exhibits confirmed solubility of at least 10 mM in DMSO [1], enabling preparation of concentrated stock solutions for in vitro NK1 receptor binding assays and cellular pharmacology studies. This solubility profile matches or exceeds that required for standard receptor occupancy assays where final DMSO concentrations must remain ≤0.1% to avoid cytotoxicity [2]. In comparison, structural analogs with lower DMSO solubility (<5 mM) necessitate larger assay volumes or alternative solvent systems that may interfere with receptor binding measurements .

Solubility DMSO In Vitro Pharmacology Receptor Binding

N-Desmethyl Netupitant: Validated Research and Industrial Application Scenarios


Quantitative Bioanalysis of Netupitant Metabolite M1 in Pharmacokinetic and Toxicokinetic Studies

N-Desmethyl Netupitant serves as the primary analyte for quantifying systemic exposure to the active M1 metabolite in plasma samples from clinical and preclinical PK/TK studies. Use of N-Desmethyl Netupitant-d6 as the matched internal standard is required for accurate LC-MS/MS quantification, correcting for matrix effects that can bias unlabeled reference standard comparisons [1]. This workflow supports ANDA submissions requiring demonstration of bioequivalence to reference listed drugs containing Netupitant or fosnetupitant [2].

Analytical Method Development and Validation for Netupitant/Fosnetupitant Impurity Profiling

As a specified metabolite and potential impurity marker, N-Desmethyl Netupitant (≥98% HPLC purity) is employed as a reference standard for developing and validating HPLC/UPLC methods for Netupitant drug substance and drug product release testing [1]. The compound's established solubility in DMSO (≥10 mM) facilitates preparation of system suitability standards and calibration curves [2]. Documentation traceable to USP or EP standards supports regulatory filings for ANDA and commercial manufacturing QC [3].

In Vitro CYP3A4 Drug-Drug Interaction Liability Assessment

N-Desmethyl Netupitant contributes to the net CYP3A4 inhibitory effect observed with Netupitant-containing regimens, as evidenced by a 126% increase in midazolam AUC when co-administered [1]. The isolated M1 metabolite can be used in human liver microsome or hepatocyte assays to quantify its specific contribution to CYP3A4 inhibition (IC50 determination), enabling more precise DDI predictions than parent drug alone [2]. This application supports regulatory DDI risk assessment for new chemical entities co-administered with NK1 antagonist therapies [3].

Reference Standard for Fosnetupitant Commercial Production Quality Control

During the commercial manufacturing of fosnetupitant (the intravenous prodrug of Netupitant), N-Desmethyl Netupitant is utilized as a reference standard for monitoring the N-demethylation impurity profile [1]. The compound's fully characterized IUPAC identity and CAS registry (290296-72-9) enable unambiguous identification in QC release testing [2]. Procurement of certified reference material with documented purity specifications supports compliance with cGMP requirements for API and finished drug product testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Netupitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.